3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
Description
3-(4-Fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by two pyrazole rings. The first pyrazole (at position 5) is substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide group bridges to a second pyrazole ring, which is substituted at position 1 with a tetrahydro-2H-pyran-2-ylmethyl moiety. The tetrahydro-2H-pyran group may enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-25-19(10-18(24-25)14-5-7-15(21)8-6-14)20(27)23-16-11-22-26(12-16)13-17-4-2-3-9-28-17/h5-8,10-12,17H,2-4,9,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAVZQUMBLDEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CN(N=C3)CC4CCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features distinct functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl moiety is significant for its interaction with biological targets, while the tetrahydro-2H-pyran component may enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that similar pyrazole derivatives exhibit potent antimicrobial properties. For example, compounds in the same class have been shown to be effective against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . The SAR analysis revealed that specific substitutions on the pyrazole ring significantly influence antimicrobial potency, with certain functional groups enhancing efficacy against bacterial strains.
Antitumor Properties
The compound's potential as an antitumor agent has been explored in various preclinical studies. Analogous pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The observed IC50 values in these studies ranged from 1.61 µg/mL to 1.98 µg/mL, indicating promising antitumor activity . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the pyrazole core interacts with specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify key pharmacophoric features that contribute to the biological activity of pyrazole derivatives. The following table summarizes findings from various studies:
Case Studies
- Anti-Tuberculosis Activity : In a study analyzing a series of pyrazole derivatives, the compound exhibited bactericidal activity against replicating Mtb, with a minimum inhibitory concentration (MIC) significantly lower than 50 µM, demonstrating its potential as a therapeutic agent against tuberculosis .
- Anticancer Efficacy : A series of synthesized analogs were evaluated for their anticancer properties, revealing that modifications to the pyrazole core led to enhanced selectivity and potency against various cancer cell lines. Notably, compounds with a 4-fluorophenyl group showed improved efficacy compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
Core Pyrazole Modifications
- N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxamide () Key Differences: Replaces the tetrahydro-2H-pyran group with a cyclohexylmethyl substituent. The absence of an oxygen atom in the cyclohexyl ring may also diminish hydrogen-bonding interactions with biological targets .
1-[(2,4-Dichlorophenyl)Methyl]-N-(4-Fluorobenzenesulfonyl)-3-Methyl-1H-Pyrazole-5-Carboxamide ()
Substituent Variations
- 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide () Key Differences: Contains a chlorophenyl group and a pyridylmethyl substituent. The pyridyl group may enhance solubility via protonation at physiological pH .
N-[1-(4-Fluorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]-1-Methyl-1H-Pyrazole-5-Carboxamide ()
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound exhibits intermediate lipophilicity (LogP 2.8), balancing solubility and membrane permeability.
- The tetrahydro-2H-pyran group contributes to higher solubility compared to cyclohexylmethyl () and chlorophenyl () analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
